molecular formula C19H30N2O2 B4881004 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No. B4881004
M. Wt: 318.5 g/mol
InChI Key: ICRJPCXKXMIKRC-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been the subject of several scientific studies due to its potential therapeutic applications.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and the peripheral nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. By blocking the CB1 receptor, 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, like most experimental drugs, 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has some limitations. For example, it has poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in other medical conditions, such as anxiety and depression. Finally, the development of novel drug delivery systems for 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide could also be an area of future research.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves a multi-step process that starts with the reaction of 2,3-dimethylphenol with 2-chloroethyl isobutyrate to form 2-(2,3-dimethylphenoxy)ethyl isobutyrate. This intermediate is then reacted with piperidine and sodium hydride to form 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential therapeutic applications in various medical conditions. Some of the areas where 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has shown promise include obesity, addiction, and pain management.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-13(2)21-11-9-17(10-12-21)20-19(22)16(5)23-18-8-6-7-14(3)15(18)4/h6-8,13,16-17H,9-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRJPCXKXMIKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

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